2,4-Dichloroquinolin-8-amine
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Overview
Description
2,4-Dichloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated. The 8-nitro derivative is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the use of stannic chloride or indium (III) chloride as catalysts for the cyclization of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave and ultraviolet irradiation . These methods are designed to be environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Common Reagents and Conditions:
Oxidation: Copper catalysis and activation by lithium fluoride or magnesium chloride.
Reduction: Tin powder and hydrochloric acid.
Substitution: Potassium dodecatungstocobaltate trihydrate (K5CoW12O40·3H2O) as a catalyst under microwave irradiation.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various functionalized derivatives .
Scientific Research Applications
2,4-Dichloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various organic compounds.
Medicine: Investigated for its potential anticancer, antimicrobial, and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinolin-8-amine involves its role as a bidentate directing group in C-H activation/functionalization. This process typically follows a single electron transfer (SET) pathway, leading to the formation of C-C and C-Z (Z = heteroatom) bonds . The compound’s ability to chelate metal ions enhances its reactivity and selectivity in various chemical transformations.
Comparison with Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
2-Methylquinoline: Exhibits substantial biological activities and is synthesized using various techniques.
Uniqueness: 2,4-Dichloroquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,4-dichloroquinolin-8-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H,12H2 |
InChI Key |
ADWHECLWRRRFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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